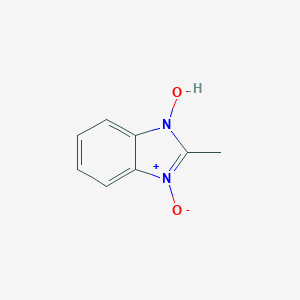

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Description

Propriétés

IUPAC Name |

1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOHMVMLXANIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of o-Phenylenediamine with Formic Acid

The reaction begins with o-phenylenediamine undergoing cyclization in the presence of formic acid (HCOOH). This step forms the benzimidazole core by facilitating intramolecular dehydration. Formic acid acts as both a solvent and a carbonyl source, enabling the formation of the imidazole ring. Optimal conditions include refluxing at 100–120°C for 6–8 hours, yielding the intermediate 1-hydroxybenzimidazole .

Oxidation of the Benzimidazole Intermediate

The hydroxyl group at the 1-position is introduced via oxidation. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media (e.g., acetic acid) oxidizes the nitrogen atom at the 3-position, generating the 3-oxide moiety. This step typically proceeds at 60–80°C for 2–4 hours, achieving conversions exceeding 85%.

Methylation at the 2-Position

Methylation is accomplished using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction occurs in polar aprotic solvents like dimethylformamide (DMF) at 50–70°C, selectively introducing the methyl group at the 2-position.

Key Data for Classical Synthesis

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Cyclization Temperature | 100–120°C | 78–82 |

| Oxidation Agent | H₂O₂ (30% in acetic acid) | 85–88 |

| Methylation Solvent | DMF | 90–92 |

Modern Catalytic Methods Using CO₂ as a C1 Source

Recent advancements leverage CO₂ as a sustainable carbon source for constructing the benzimidazole scaffold. A metal-free catalytic system employing B(C₆F₅)₃ and hydrosilanes (e.g., PhSiH₃) enables cyclization of o-phenylenediamines under mild conditions.

Reaction Mechanism

The proposed mechanism involves:

-

CO₂ Activation : B(C₆F₅)₃ coordinates with CO₂, forming a Lewis acid-base adduct.

-

Hydrosilane Reduction : PhSiH₃ reduces CO₂ to a formate equivalent.

-

Cyclization : The formate intermediate reacts with o-phenylenediamine, facilitating ring closure via dehydration.

This method avoids harsh oxidants and achieves yields up to 92% for unsubstituted benzimidazoles. For this compound, post-synthetic modifications (e.g., oxidation and methylation) are required.

Industrial-Scale Continuous Flow Synthesis

To enhance scalability, industrial protocols employ continuous flow reactors for the cyclization and oxidation steps. Key advantages include:

-

Improved Heat Transfer : Enables precise temperature control during exothermic steps.

-

Reduced Reaction Times : Residence times of 10–15 minutes for cyclization vs. hours in batch processes.

Industrial Process Parameters

| Step | Reactor Type | Temperature (°C) | Pressure (bar) |

|---|---|---|---|

| Cyclization | Tubular reactor | 130 | 15 |

| Oxidation | Packed-bed reactor | 80 | 5 |

Critical Factors Influencing Synthesis Efficiency

Solvent Selection

Catalyst Optimization

Temperature and Time

-

Excessive heating during oxidation degrades the 3-oxide moiety, necessitating temperatures below 90°C.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Approach | Well-established, high selectivity | Multi-step, harsh conditions | 70–75 |

| Catalytic CO₂ Route | Sustainable, mild conditions | Requires post-modifications | 65–70 |

| Continuous Flow | Scalable, efficient heat management | High initial capital investment | 85–90 |

Analyse Des Réactions Chimiques

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.

Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Research Findings and Data Validation

Table 2: Spectroscopic and Crystallographic Data

Notes:

- The Cambridge Structural Database (CSD) contains >500,000 entries but lacks specific data for the target compound, highlighting its novelty .

- Experimental phasing via SHELXD and refinement via SHELXL are recommended for unresolved structures .

Activité Biologique

Overview

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound belonging to the benzimidazole class, characterized by its unique structural features including a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- Canonical SMILES : CC1=N+[O-]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activity, receptor binding, and other protein functions, leading to significant biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit substantial antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal action |

Antiviral Properties

The compound also shows promise as an antiviral agent. Its mechanism involves disrupting viral replication processes or inhibiting viral enzymes critical for the life cycle of viruses.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer therapy. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Inhibits cell proliferation |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating infections and tumors. Preliminary results suggest promising outcomes with reduced tumor sizes and improved survival rates in treated groups.

Q & A

Q. Methodological Answer :

- ESI-MS : Confirm molecular ion peaks (e.g., m/z = 157.1 [M+H]⁺ for C₇H₁₂N₂O₂) and isotopic patterns.

- NMR : ¹H NMR identifies methyl (δ ~2.5 ppm) and hydroxyl protons (broad signal δ ~10–12 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and aromatic carbons.

- IR : Detect O–H (3200–3600 cm⁻¹) and N–O (1250–1350 cm⁻¹) stretches. Cross-validate with XRD for structural confirmation .

(Advanced) How do substituents (e.g., methyl, hydroxy) affect the supramolecular interactions of benzimidazolium derivatives in crystal structures?

Methodological Answer :

Single-crystal XRD reveals hydrogen bonding (O–H···N/O) and π-π stacking between aromatic rings. Methyl groups enhance hydrophobic interactions, while hydroxyl groups facilitate hydrogen-bonded networks. Computational tools (Mercury Software) analyze packing coefficients, and Hirshfeld surfaces quantify interaction contributions. Compare with analogues lacking substituents to isolate effects .

(Advanced) How can contradictions in spectroscopic data (e.g., unexpected NMR peaks or MS fragments) during synthesis be resolved?

Q. Methodological Answer :

- Unexpected NMR Peaks : Use 2D NMR (COSY, HSQC) to assign signals to byproducts or tautomers.

- MS Fragmentation : Perform HR-MS to distinguish between isobaric species. Consider alternative pathways (e.g., oxidation of imidazole rings).

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions (e.g., quenching side reactions) .

(Basic) What are the primary applications of this compound in catalysis and supramolecular chemistry?

Q. Methodological Answer :

- Catalysis : Acts as a Brønsted acid catalyst in esterification or cycloaddition reactions. Optimize by screening substrates (e.g., aldehydes vs. ketones) in aprotic solvents.

- Supramolecular Chemistry : Functions as an anion receptor via hydrogen bonding. Study binding constants using fluorescence titration (e.g., quenching with Cl⁻ or NO₃⁻) or ITC .

(Advanced) How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer :

DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via PCM models. MD simulations assess conformational stability, while QTAIM analysis maps bond critical points for hydrogen bonding .

(Basic) What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer :

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via periodic NMR/HPLC. Avoid prolonged exposure to light (UV-sensitive) and moisture. Use stabilizers like BHT in aprotic solvents .

(Advanced) What strategies validate the proposed reaction mechanisms involving this compound in catalytic cycles?

Q. Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Trapping Intermediates : Use freeze-quench techniques with EPR or cryo-NMR.

- Computational Validation : Match DFT-derived transition states with experimental activation parameters (Eyring plots) .

(Basic) How does the electronic structure of this compound influence its spectroscopic and reactive properties?

Methodological Answer :

The N-oxide group increases electron density on adjacent carbons, altering NMR chemical shifts and enhancing electrophilicity. UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions in the benzimidazole ring. Electrochemical studies (CV) reveal redox-active behavior at specific potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.